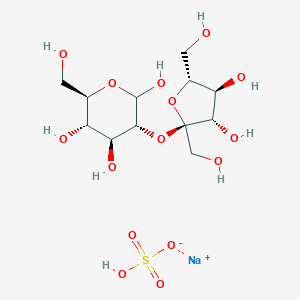![molecular formula C14H8ClN3S B232137 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been suggested that it exerts its neuroprotective effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of both gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects.
実験室実験の利点と制限
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be investigated further.
将来の方向性
There are several future directions for the study of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity and side effects. Finally, more research is needed to optimize its synthesis method and develop more efficient synthetic routes.
In conclusion, 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential applications and optimize its synthesis method.
合成法
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction results in the formation of 1,2,4-triazole ring, which is then cyclized to form the thiazepine ring. The final product is obtained by chlorination of the thiazepine ring using thionyl chloride. Other methods for the synthesis of 12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine have also been reported in the literature.
科学的研究の応用
12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C14H8ClN3S |
|---|---|
分子量 |
285.8 g/mol |
IUPAC名 |
9-chloro-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),8,10,14,16-octaene |
InChI |
InChI=1S/C14H8ClN3S/c15-9-5-6-12-10(7-9)14-17-16-8-18(14)11-3-1-2-4-13(11)19-12/h1-8H |
InChIキー |
WZZHWHYIRLPEQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=C(S2)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)



![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)